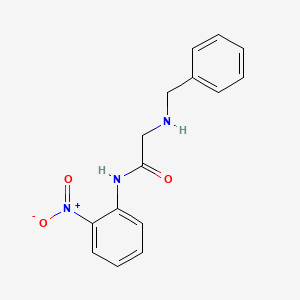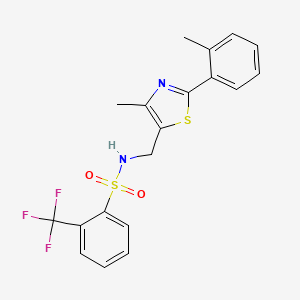
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that play a role in various diseases. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to exhibit antihypertensive effects and improve insulin sensitivity.
実験室実験の利点と制限
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea also has some limitations. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea. One area of research is the development of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea analogs with improved potency and selectivity. Another area of research is the study of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea and its potential therapeutic applications.
合成法
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can be synthesized using a multi-step process that involves the condensation of 3,4-dichlorophenyl isocyanate with 1-(2-hydroxyethoxy)cyclopentylamine, followed by the addition of methyl iodide. The resulting product is then purified by recrystallization.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the growth of melanoma cells and induce apoptosis in leukemia cells. In addition, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c16-12-4-3-11(9-13(12)17)19-14(21)18-10-15(22-8-7-20)5-1-2-6-15/h3-4,9,20H,1-2,5-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGSMTGYTIDOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2854028.png)

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2854032.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)




![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)
![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)


